molecular formula C16H22N2O2 B15064180 Ethyl (2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)carbamate

Ethyl (2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)carbamate

Cat. No.: B15064180
M. Wt: 274.36 g/mol
InChI Key: QNKSXTJRBFMXGS-UHFFFAOYSA-N
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Description

Ethyl (2,3-dihydrospiro[indene-1,4’-piperidin]-3-yl)carbamate is a compound that belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl (2,3-dihydrospiro[indene-1,4’-piperidin]-3-yl)carbamate typically involves the reaction of 2,3-dihydrospiro[indene-1,4’-piperidine] hydrochloride with ethyl 3-bromopropionate in the presence of N,N-di-iso-propylethylamine (Hünig base) in dry ethanol. The reaction mixture is stirred at 65°C under an inert atmosphere for 18 hours .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the desired product in large quantities.

Chemical Reactions Analysis

Types of Reactions: Ethyl (2,3-dihydrospiro[indene-1,4’-piperidin]-3-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Ethyl (2,3-dihydrospiro[indene-1,4’-piperidin]-3-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl (2,3-dihydrospiro[indene-1,4’-piperidin]-3-yl)carbamate involves its interaction with specific molecular targets and pathways. For instance, it may act on neurotransmitter receptors in the brain, leading to its anxiolytic effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate the activity of certain G-protein-coupled receptors .

Comparison with Similar Compounds

Uniqueness: Ethyl (2,3-dihydrospiro[indene-1,4’-piperidin]-3-yl)carbamate is unique due to its spiro structure, which imparts distinct chemical and biological properties. Unlike other carbamate compounds, its spiro configuration may enhance its stability and specificity in biological systems.

Properties

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

IUPAC Name

ethyl N-spiro[1,2-dihydroindene-3,4'-piperidine]-1-ylcarbamate

InChI

InChI=1S/C16H22N2O2/c1-2-20-15(19)18-14-11-16(7-9-17-10-8-16)13-6-4-3-5-12(13)14/h3-6,14,17H,2,7-11H2,1H3,(H,18,19)

InChI Key

QNKSXTJRBFMXGS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1CC2(CCNCC2)C3=CC=CC=C13

Origin of Product

United States

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